molecular formula C17H14Cl2N6O B11175245 4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B11175245
M. Wt: 389.2 g/mol
InChI Key: ZNBVYQBPDCHHMM-UHFFFAOYSA-N
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Description

4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a triazine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the triazine ring. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyanuric chloride with amines in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The indole and triazine rings can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one apart is its spiro structure, which combines the properties of both indole and triazine rings. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H14Cl2N6O

Molecular Weight

389.2 g/mol

IUPAC Name

2-amino-6-(2,4-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one

InChI

InChI=1S/C17H14Cl2N6O/c1-25-13-5-3-2-4-10(13)17(14(25)26)23-15(20)22-16(24-17)21-12-7-6-9(18)8-11(12)19/h2-8H,1H3,(H4,20,21,22,23,24)

InChI Key

ZNBVYQBPDCHHMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=C(C=C(C=C4)Cl)Cl)N

Origin of Product

United States

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